3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of an ethylsulfanyl group and a spiro-cyclohexane ring further enhances its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multi-step organic reactions. One common approach is to start with the quinazoline core, which can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide. The spiro-cyclohexane ring can be introduced through a spirocyclization reaction, often involving a cyclohexanone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the spiro-cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline or spiro-cyclohexane derivatives.
Scientific Research Applications
3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The spiro linkage provides a rigid structure that can influence the compound’s overall conformation and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-3-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one
- 3-ethyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one
- 3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one
Uniqueness
The unique combination of the ethylsulfanyl group, spiro-cyclohexane ring, and quinazoline core distinguishes 3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one from other similar compounds. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H26N2OS |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
3-ethyl-2-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C21H26N2OS/c1-3-23-19(24)17-18(22-20(23)25-4-2)16-11-7-6-10-15(16)14-21(17)12-8-5-9-13-21/h6-7,10-11H,3-5,8-9,12-14H2,1-2H3 |
InChI Key |
KLZNRAWYCWTFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC |
Origin of Product |
United States |
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